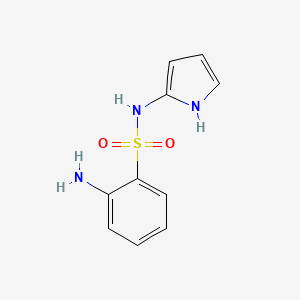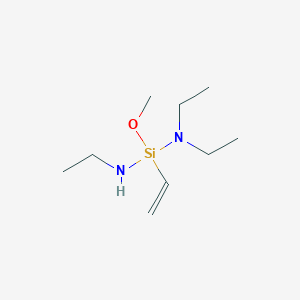
1-Ethenyl-N,N,N'-triethyl-1-methoxysilanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-N,N,N’-triethyl-1-methoxysilanediamine is a unique organosilicon compound characterized by the presence of both ethenyl and methoxy groups attached to a silanediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-N,N,N’-triethyl-1-methoxysilanediamine typically involves the reaction of triethylamine with a suitable silane precursor under controlled conditions. One common method includes the hydrosilylation of an ethenyl-containing amine with a methoxysilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-ethenyl-N,N,N’-triethyl-1-methoxysilanediamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-N,N,N’-triethyl-1-methoxysilanediamine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated amines.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
1-Ethenyl-N,N,N’-triethyl-1-methoxysilanediamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, owing to its unique chemical properties.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
Mécanisme D'action
The mechanism by which 1-ethenyl-N,N,N’-triethyl-1-methoxysilanediamine exerts its effects involves the interaction of its functional groups with specific molecular targets. The ethenyl group can participate in polymerization reactions, while the methoxy group can undergo hydrolysis to form silanols, which can further react with other compounds. These interactions are mediated by various pathways, including radical and ionic mechanisms.
Comparaison Avec Des Composés Similaires
- 1,2-Ethanediamine, N,N,N’-triethyl-
- 1,2-Ethanediamine, N1-ethenyl-
Comparison: 1-Ethenyl-N,N,N’-triethyl-1-methoxysilanediamine is unique due to the presence of both ethenyl and methoxy groups, which confer distinct reactivity and functional properties. In contrast, 1,2-ethanediamine, N,N,N’-triethyl- lacks the ethenyl group, limiting its applications in polymerization reactions. Similarly, 1,2-ethanediamine, N1-ethenyl- does not possess the methoxy group, reducing its potential for hydrolysis and subsequent reactions.
This comprehensive overview highlights the unique properties and applications of 1-ethenyl-N,N,N’-triethyl-1-methoxysilanediamine, making it a valuable compound in various scientific and industrial fields
Propriétés
Numéro CAS |
923560-74-1 |
|---|---|
Formule moléculaire |
C9H22N2OSi |
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
N-(diethylamino-ethenyl-methoxysilyl)ethanamine |
InChI |
InChI=1S/C9H22N2OSi/c1-6-10-13(9-4,12-5)11(7-2)8-3/h9-10H,4,6-8H2,1-3,5H3 |
Clé InChI |
JIDFMMSGIOKCMZ-UHFFFAOYSA-N |
SMILES canonique |
CCN[Si](C=C)(N(CC)CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




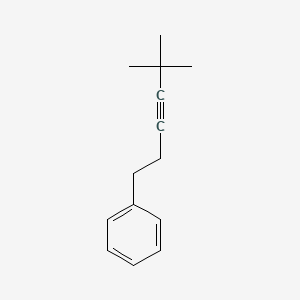
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
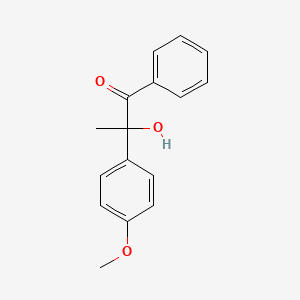
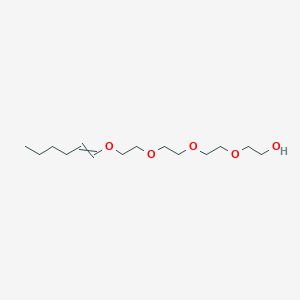
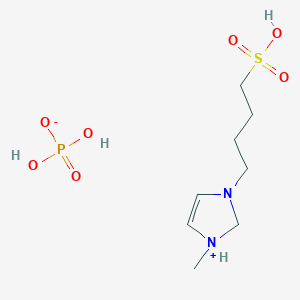
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)

